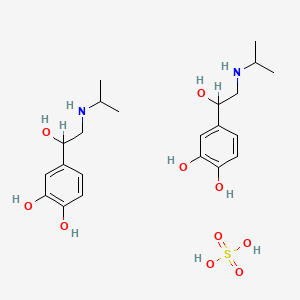

Isoprenaline sulphate

Description

Properties

IUPAC Name |

4-[1-hydroxy-2-(propan-2-ylamino)ethyl]benzene-1,2-diol;sulfuric acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/2C11H17NO3.H2O4S/c2*1-7(2)12-6-11(15)8-3-4-9(13)10(14)5-8;1-5(2,3)4/h2*3-5,7,11-15H,6H2,1-2H3;(H2,1,2,3,4) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZOLBALGTFCCTJF-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)NCC(C1=CC(=C(C=C1)O)O)O.CC(C)NCC(C1=CC(=C(C=C1)O)O)O.OS(=O)(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H36N2O10S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60985824 | |

| Record name | Isoprenaline sulfate (2:1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60985824 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

520.6 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

299-95-6, 6779-80-2 | |

| Record name | Isoproterenol sulfate anhydrous | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000299956 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 1,2-Benzenediol, 4-(1-hydroxy-2-((1-methylethyl)amino)ethyl)-, (+)-, sulfate (2:1) (salt) | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0006779802 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Isoprenaline sulfate (2:1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60985824 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Isoprenaline sulphate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.005.533 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | ISOPROTERENOL SULFATE ANHYDROUS | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/052RYF6JDD | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

The Dawn of Beta-Adrenergic Pharmacology: A Technical Guide to the Discovery of Isoprenaline Sulphate

For Immediate Release

An In-depth Exploration of the Scientific Journey Behind a Foundational Sympathomimetic Amine, Providing Researchers and Drug Development Professionals with a Comprehensive Historical and Technical Perspective.

This technical guide delves into the discovery and historical context of isoprenaline sulphate, a cornerstone of adrenergic pharmacology. We will explore the pivotal experiments that elucidated its mechanism of action, the prevailing scientific understanding of the time, and the innovative methodologies that paved the way for modern drug development. This document is intended for researchers, scientists, and drug development professionals seeking a thorough understanding of this landmark discovery.

Executive Summary

Isoprenaline, a synthetic catecholamine, was first synthesized in 1940 and introduced into medical use in 1947.[1] Its discovery was a seminal event in pharmacology, leading to a paradigm shift in the understanding of the sympathetic nervous system. Isoprenaline was the first compound identified as a selective beta-adrenergic receptor agonist, a concept that was not yet fully formed at the time of its initial development.[1] This guide will provide a detailed account of the scientific journey that not only brought isoprenaline to the forefront of therapeutics but also laid the groundwork for the classification of adrenoceptors, fundamentally shaping the course of cardiovascular and respiratory medicine.

Historical Context: The Adrenergic Dilemma of the Early 20th Century

Prior to the 1940s, the understanding of the sympathetic nervous system's actions was largely based on the effects of adrenaline (epinephrine) and noradrenaline (norepinephrine). These endogenous catecholamines exhibited a confusing dualism, causing both excitatory and inhibitory effects on various tissues. For instance, adrenaline could constrict blood vessels in the skin while dilating those in skeletal muscle. This led to the prevailing "sympathin theory," which postulated the existence of two distinct sympathetic neurotransmitters, "Sympathin E" (excitatory) and "Sympathin I" (inhibitory), to explain these contradictory observations.

The synthesis of isoprenaline, the N-isopropyl analogue of norepinephrine, further challenged this theory.[1] Early investigations revealed that isoprenaline possessed potent bronchodilatory and cardiac stimulatory effects, similar to adrenaline, but surprisingly lacked the vasoconstrictor properties. This unique pharmacological profile could not be readily explained by the existing sympathin theory and hinted at a more complex underlying mechanism of action.

The Pivotal Experiments of Raymond P. Ahlquist

The breakthrough in understanding isoprenaline's action came from the meticulous work of the American pharmacologist Raymond P. Ahlquist. In his landmark 1948 paper, "A Study of the Adrenotropic Receptors," Ahlquist systematically investigated the effects of a series of six sympathomimetic amines, including adrenaline, noradrenaline, and isoprenaline, on a variety of tissues from dogs, cats, rats, and rabbits.[2][3][4][5]

Experimental Protocols

Ahlquist employed a range of in vivo and in vitro experimental setups, which were state-of-the-art for the 1940s.

In Vivo Experiments (Anesthetized Dogs):

-

Blood Pressure and Heart Rate Measurement: Dogs were anesthetized, and blood pressure was recorded from a carotid artery using a mercury manometer connected to a kymograph, a rotating drum with smoked paper for recording physiological signals.[6][7][8][9][10] Heart rate was often determined from the blood pressure tracings.

-

Drug Administration: The sympathomimetic amines were administered intravenously to observe their systemic effects on the cardiovascular system.

In Vitro Experiments (Isolated Organ Baths):

-

Tissue Preparations: Various smooth muscle tissues, including segments of intestine, uterus, and blood vessels, were isolated from different animal species and suspended in an organ bath.[11] The organ bath contained a physiological salt solution (e.g., Tyrode's solution) maintained at a constant temperature and aerated with oxygen.

-

Measurement of Muscle Contraction and Relaxation: The tissues were attached to a lever system connected to a kymograph.[11] Contractions and relaxations of the muscle in response to the addition of the sympathomimetic amines to the bath were recorded as vertical movements on the smoked paper.[11][12] This allowed for the quantification of the magnitude of the response.

The Rank Order of Potency and the Birth of a New Theory

Ahlquist's crucial insight was to analyze the relative potencies of the six amines in producing their effects on different tissues. He observed two distinct rank orders of potency:

-

Alpha (α) Receptor-Mediated Responses: For responses such as vasoconstriction, stimulation of the nictitating membrane, and uterine contraction, the rank order of potency was: Adrenaline > Noradrenaline > Isoprenaline .

-

Beta (β) Receptor-Mediated Responses: For responses such as vasodilation, uterine relaxation, and myocardial stimulation, the rank order of potency was: Isoprenaline > Adrenaline > Noradrenaline .

This clear dichotomy in the rank order of potency led Ahlquist to propose a revolutionary new theory: that there were not two different neurotransmitters, but rather two different types of "adrenotropic receptors" which he termed alpha (α) and beta (β) .

This elegant hypothesis provided a clear and rational explanation for the seemingly contradictory effects of sympathomimetic amines. Isoprenaline's unique pharmacological profile was now understood: it was a potent agonist at β-receptors, responsible for its bronchodilatory and cardiac stimulatory effects, but had very weak activity at α-receptors, explaining its lack of vasoconstrictor activity.

Quantitative Data from Early Studies

The following tables summarize the qualitative and semi-quantitative findings from Ahlquist's and other contemporary studies, which laid the foundation for the classification of adrenoceptors. It is important to note that the quantitative methods of the 1940s and 1950s were less precise than modern techniques, and the data presented here reflects the relative potencies observed in those early experiments.

| Physiological Response | Receptor Type (Ahlquist's Classification) | Rank Order of Agonist Potency |

| Vasoconstriction (e.g., skin, kidney) | Alpha (α) | Adrenaline ≥ Noradrenaline > Isoprenaline |

| Myocardial Contraction (Inotropic) | Beta (β) | Isoprenaline > Adrenaline > Noradrenaline |

| Heart Rate (Chronotropic) | Beta (β) | Isoprenaline > Adrenaline > Noradrenaline |

| Bronchodilation | Beta (β) | Isoprenaline > Adrenaline > Noradrenaline |

| Uterine Contraction (pregnant cat) | Alpha (α) | Adrenaline ≥ Noradrenaline > Isoprenaline |

| Uterine Relaxation (non-pregnant cat) | Beta (β) | Isoprenaline > Adrenaline > Noradrenaline |

| Intestinal Smooth Muscle Relaxation | Beta (β) | Isoprenaline > Adrenaline > Noradrenaline |

Table 1: Relative Potency of Sympathomimetic Amines on Various Tissues as Observed in Early Studies.

Synthesis of Isoprenaline

The synthesis of isoprenaline (N-isopropylnorepinephrine) involves the introduction of an isopropyl group to the amine of norepinephrine. Early synthetic methods were crucial for providing the purified compound for pharmacological testing. A general synthetic scheme is outlined below.

A common early laboratory-scale synthesis involved the reaction of 3,4-dihydroxy-α-chloroacetophenone with isopropylamine (B41738), followed by reduction of the resulting ketone.

Step-by-Step Synthesis Protocol (Conceptual):

-

Acylation of Catechol: Catechol is acylated with chloroacetyl chloride in the presence of a Lewis acid catalyst (e.g., aluminum chloride) to form 3,4-dihydroxy-α-chloroacetophenone.

-

Amination: The resulting chloroacetophenone is then reacted with isopropylamine. The isopropylamine displaces the chlorine atom via nucleophilic substitution to form the corresponding amino-ketone.

-

Reduction: The ketone group of the amino-ketone is then reduced to a secondary alcohol. This can be achieved using a reducing agent such as sodium borohydride (B1222165) or through catalytic hydrogenation.

-

Purification: The final product, isoprenaline, is then purified, typically by crystallization of its salt form (e.g., sulphate or hydrochloride).

Signaling Pathways and Experimental Workflows

The following diagrams, generated using the DOT language, illustrate the key concepts and experimental workflows described in this guide.

Conclusion

The discovery of isoprenaline sulphate and the subsequent elucidation of its mechanism of action represent a pivotal moment in the history of pharmacology. The unique properties of this synthetic catecholamine directly challenged the prevailing theories of sympathetic nervous system function and, in the hands of astute investigators like Raymond P. Ahlquist, became a critical tool for unraveling the complexities of adrenergic signaling. The distinction between α- and β-adrenoceptors, a direct consequence of isoprenaline research, has had a profound and lasting impact on medicine, leading to the development of numerous selective adrenergic agonists and antagonists that are in widespread clinical use today. This in-depth guide has provided a technical and historical overview of this seminal discovery, offering valuable insights for today's researchers and drug development professionals.

References

- 1. Isoprenaline - Wikipedia [en.wikipedia.org]

- 2. journals.physiology.org [journals.physiology.org]

- 3. A study of the adrenotropic receptors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. A study of the adrenotropic receptors. | Semantic Scholar [semanticscholar.org]

- 5. garfield.library.upenn.edu [garfield.library.upenn.edu]

- 6. scribd.com [scribd.com]

- 7. scribd.com [scribd.com]

- 8. Dog blood pressure | PPTX [slideshare.net]

- 9. mycalpharm.com [mycalpharm.com]

- 10. JaypeeDigital | Effect of Drugs on Dog Blood Pressure [jaypeedigital.com]

- 11. dmt.dk [dmt.dk]

- 12. Measurement of Smooth Muscle Function in the Isolated Tissue Bath-applications to Pharmacology Research - PMC [pmc.ncbi.nlm.nih.gov]

Isoprenaline sulphate chemical structure and properties

For Researchers, Scientists, and Drug Development Professionals

Introduction

Isoprenaline, also known as isoproterenol, is a synthetic sympathomimetic amine and a potent, non-selective β-adrenoreceptor agonist.[1][2] Structurally analogous to epinephrine, it exhibits minimal to no activity at α-adrenergic receptors.[3][4] This guide provides an in-depth overview of the chemical structure, properties, mechanism of action, and key experimental protocols related to isoprenaline sulphate, a common salt form of the compound.

Chemical Structure and Properties

Isoprenaline sulphate is the sulphate salt of isoprenaline. The chemical structure of the isoprenaline cation is depicted below, followed by a summary of its key chemical and physical properties.

Physicochemical Properties

The following table summarizes the key physicochemical properties of isoprenaline sulphate.

| Property | Value |

| IUPAC Name | 4-[1-hydroxy-2-(propan-2-ylamino)ethyl]benzene-1,2-diol;sulfuric acid;dihydrate |

| CAS Number | 6700-39-6 |

| Molecular Formula | (C₁₁H₁₇NO₃)₂·H₂SO₄·2H₂O |

| Molecular Weight | 556.6 g/mol |

| Appearance | White to off-white crystalline powder |

| Melting Point | Approximately 130°C |

| Solubility | Freely soluble in water, very slightly soluble in ethanol. |

| pKa | 8.96 |

Mechanism of Action and Signaling Pathway

Isoprenaline is a potent, non-selective agonist for both β1 and β2 adrenergic receptors.[2][3] These receptors are G-protein coupled receptors (GPCRs) that, upon activation, initiate a downstream signaling cascade.

The binding of isoprenaline to β-adrenergic receptors triggers a conformational change in the receptor, leading to the activation of the associated Gs alpha subunit. This activation involves the exchange of guanosine (B1672433) diphosphate (B83284) (GDP) for guanosine triphosphate (GTP). The activated Gs alpha subunit then dissociates and stimulates adenylyl cyclase, an enzyme that catalyzes the conversion of adenosine (B11128) triphosphate (ATP) to cyclic adenosine monophosphate (cAMP).[1]

The resulting increase in intracellular cAMP levels activates Protein Kinase A (PKA).[1] PKA, in turn, phosphorylates various intracellular proteins, leading to the physiological effects of isoprenaline. In cardiac myocytes, PKA phosphorylates L-type calcium channels, increasing calcium influx and leading to positive inotropic (increased contractility) and chronotropic (increased heart rate) effects.[2] In bronchial smooth muscle, PKA activation leads to muscle relaxation and bronchodilation.[1][2]

References

Isoprenaline Sulphate's Mechanism of Action on Beta-Adrenergic Receptors: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Isoprenaline, a synthetic catecholamine, serves as a non-selective agonist for beta-adrenergic receptors (β-ARs), exhibiting high affinity and potent activity at β1 and β2 subtypes, with comparatively lower potency at the β3 subtype.[1] Its mechanism of action is primarily centered on the activation of the Gs-protein coupled receptor (GPCR) signaling cascade, leading to the production of cyclic adenosine (B11128) monophosphate (cAMP) and the subsequent activation of Protein Kinase A (PKA).[2] This canonical pathway mediates a wide range of physiological responses, including increased cardiac contractility and heart rate, as well as smooth muscle relaxation.[3] More recent research has also elucidated a G-protein-independent signaling pathway involving β-arrestin, which can lead to the activation of the Extracellular signal-Regulated Kinase (ERK) pathway. This guide provides an in-depth examination of the molecular mechanisms, quantitative pharmacology, and key experimental methodologies used to characterize the interaction of isoprenaline with β-adrenergic receptors.

Quantitative Pharmacological Profile of Isoprenaline

The affinity and potency of isoprenaline for the three main β-adrenergic receptor subtypes have been quantified in various studies. The following table summarizes key pharmacological parameters for isoprenaline at human β1, β2, and β3-adrenoceptors, primarily derived from studies using Chinese Hamster Ovary (CHO) cells stably expressing the respective human receptor subtypes.

| Parameter | β1-Adrenergic Receptor | β2-Adrenergic Receptor | β3-Adrenergic Receptor | Reference |

| pKi (Binding Affinity) | 7.23 ± 0.08 | 7.09 ± 0.06 | 5.51 ± 0.11 | [1] |

| pD2 (Potency) | 7.97 ± 0.06 | 7.58 ± 0.05 | 6.43 ± 0.08 | [1] |

| Intrinsic Efficacy | Similar across all three subtypes | Similar across all three subtypes | Similar across all three subtypes | [1] |

-

pKi: The negative logarithm of the inhibitor constant (Ki), indicating the binding affinity of the ligand for the receptor. A higher pKi value signifies a higher binding affinity.

-

pD2: The negative logarithm of the EC50 value, representing the potency of the agonist in eliciting a functional response. A higher pD2 value indicates greater potency.

-

Intrinsic Efficacy: The ability of a ligand to produce a maximal response from a receptor. Isoprenaline is considered a full agonist at all three β-adrenoceptor subtypes.[1]

Signaling Pathways

Isoprenaline's activation of β-adrenergic receptors initiates two primary signaling cascades: the canonical G-protein dependent pathway and a G-protein-independent, β-arrestin-mediated pathway.

Gs-cAMP-PKA Signaling Pathway

The canonical signaling pathway for β-adrenergic receptors involves the coupling to the stimulatory G-protein, Gs.

Upon binding of isoprenaline to the β-adrenergic receptor, a conformational change occurs, leading to the activation of the associated Gs protein. The activated α-subunit of the Gs protein (Gsα) dissociates and stimulates adenylyl cyclase, an enzyme that catalyzes the conversion of ATP to cyclic AMP (cAMP).[2] The accumulation of intracellular cAMP leads to the activation of Protein Kinase A (PKA). Active PKA then phosphorylates various downstream cellular proteins, resulting in physiological responses such as increased heart rate and contractility (β1) and bronchodilation (β2).[3]

β-Arrestin and ERK Signaling Pathway

In addition to the canonical G-protein pathway, isoprenaline can also induce signaling through a G-protein-independent mechanism involving β-arrestin.

References

- 1. The selectivity of β-adrenoceptor agonists at human β1-, β2- and β3-adrenoceptors - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Beta 3-adrenoceptor agonist-induced down-regulation of Gs alpha and functional desensitization in a Chinese hamster ovary cell line expressing a beta 3-adrenoceptor refractory to down-regulation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

An In-depth Technical Guide to the Isoprenaline Sulphate Signaling Pathway and its Downstream Effects

For Researchers, Scientists, and Drug Development Professionals

Introduction

Isoprenaline, also known as isoproterenol (B85558), is a potent, non-selective β-adrenergic receptor agonist.[1] As a synthetic catecholamine, it mimics the effects of adrenaline and noradrenaline, eliciting a wide range of physiological responses through the activation of β-adrenergic signaling pathways.[2] This technical guide provides a comprehensive overview of the isoprenaline sulphate signaling cascade, its downstream effects at the cellular and physiological levels, and detailed experimental protocols for its investigation.

Core Signaling Pathway

The canonical signaling pathway initiated by isoprenaline sulphate involves its binding to β-adrenergic receptors, which are G-protein coupled receptors (GPCRs). This binding event triggers a cascade of intracellular events, primarily mediated by the activation of the Gs alpha subunit (Gαs) of the heterotrimeric G-protein.

The key steps in the core signaling pathway are as follows:

-

Receptor Binding: Isoprenaline binds to β1 and β2-adrenergic receptors on the cell surface.[1]

-

G-Protein Activation: This binding induces a conformational change in the receptor, leading to the activation of the associated Gs protein. The Gαs subunit exchanges GDP for GTP.

-

Adenylyl Cyclase Activation: The activated Gαs subunit dissociates and stimulates the membrane-bound enzyme adenylyl cyclase.

-

cAMP Production: Adenylyl cyclase catalyzes the conversion of ATP to cyclic adenosine (B11128) monophosphate (cAMP), a key second messenger.[3]

-

Protein Kinase A (PKA) Activation: cAMP binds to the regulatory subunits of Protein Kinase A (PKA), causing their dissociation from the catalytic subunits. This releases the active catalytic subunits of PKA.[3]

-

Substrate Phosphorylation: The active PKA catalytic subunits then phosphorylate a multitude of downstream target proteins on serine and threonine residues, altering their activity and leading to diverse cellular responses.[3]

Downstream Effects

The activation of PKA by isoprenaline initiates a wide array of downstream effects that are tissue and cell-type specific. These effects are crucial for regulating various physiological processes.

Cardiovascular Effects

In the heart, isoprenaline exerts positive chronotropic (increased heart rate) and inotropic (increased contractility) effects.[2] These are primarily mediated by the PKA-dependent phosphorylation of key proteins involved in calcium handling and myofilament function.

-

L-type Calcium Channels: PKA phosphorylates the α1C and β2a subunits of L-type calcium channels, leading to increased calcium influx into cardiomyocytes.[4][5] This contributes to the positive inotropic effect.

-

Phospholamban (PLB): Phosphorylation of phospholamban at Serine 16 by PKA relieves its inhibition of the sarcoplasmic reticulum Ca2+-ATPase (SERCA2a).[6] This enhances calcium reuptake into the sarcoplasmic reticulum, contributing to faster relaxation (lusitropy).

-

Troponin I (TnI): PKA-dependent phosphorylation of cardiac troponin I decreases the calcium sensitivity of the myofilaments, which also contributes to accelerated relaxation.[7][8]

Smooth Muscle Relaxation

In smooth muscle, particularly in the bronchi and vasculature, isoprenaline induces relaxation. This is also a cAMP-PKA mediated process. PKA phosphorylates and inactivates myosin light chain kinase (MLCK), leading to decreased phosphorylation of the myosin light chain and subsequent muscle relaxation.[3] In bronchial smooth muscle, isoprenaline-induced relaxation is also mediated by the cAMP-stimulated opening of large-conductance Ca2+-activated K+ (BKCa) channels.[9]

Gene Regulation

Isoprenaline can modulate gene expression, a critical aspect of its long-term effects, such as in cardiac hypertrophy. A key mediator of this process is the transcription factor CREB (cAMP response element-binding protein). PKA can translocate to the nucleus and phosphorylate CREB at Serine 133.[10][11] Phosphorylated CREB then binds to cAMP response elements (CREs) in the promoter regions of target genes, recruiting co-activators and initiating transcription. For example, isoprenaline has been shown to induce the transcription of the Per1 gene in the heart via CREB activation.[10] It also stimulates the transcription of the inhibitory G protein alpha-subunit Gi alpha-2 in the rat heart.[12]

Quantitative Data

The following tables summarize key quantitative data related to the effects of isoprenaline.

Table 1: In Vitro Potency of Isoprenaline

| Parameter | Cell/Tissue Type | Value | Reference |

| K0.5 (Troponin I phosphorylation) | Isolated rat hearts | 0.13 ± 0.01 nM | [7] |

| K0.5 (Phospholamban phosphorylation) | Isolated rat hearts | 2.94 ± 0.04 nM | [7] |

| IC50 (Relaxation of rat aorta) | Rat aortic smooth muscle | 3-fold decrease with SNP | [13] |

| IC50 (Relaxation of rat aorta) | Rat aortic smooth muscle | 8 to 10-fold decrease with SNP (pre-incubation) | [13] |

Table 2: In Vivo Effects of Isoprenaline on Cardiac Parameters

| Effect | Animal Model | Dose/Concentration | Observation | Reference |

| Chronotropy | Anesthetized rats | Infusion | 34% increase in heart rate | [14] |

| Inotropy | Anesthetized rats | Infusion | 38% increase in inotropy | [14] |

| Cardiac Hypertrophy | Sprague Dawley rats | 5 mg/kg/day for 14 days | ~55% increase in heart weight to tail length ratio | [15] |

| Gene Transcription (Giα-2) | Adult rats | 2.4 mg/kg/day for 4 days | 140% increase in transcriptional activity | [12] |

Experimental Protocols

Isoprenaline-Induced Cardiac Hypertrophy in Rats

Objective: To induce a model of cardiac hypertrophy for studying the long-term effects of β-adrenergic stimulation.

Methodology:

-

Animal Model: Male Sprague Dawley rats are commonly used.[15]

-

Isoprenaline Administration: Isoprenaline is administered subcutaneously once daily at a dose of 5 mg/kg body weight for a period of 14 days.[15]

-

Control Group: A control group receives subcutaneous injections of saline.

-

Assessment of Hypertrophy:

-

Heart Weight to Body Weight Ratio: At the end of the treatment period, animals are euthanized, and the hearts are excised and weighed. The heart weight to body weight ratio is calculated as an index of hypertrophy.

-

Histological Analysis: Cardiac tissue is fixed, sectioned, and stained (e.g., with Hematoxylin and Eosin) to assess cardiomyocyte size.

-

Molecular Markers: The expression of hypertrophic markers such as atrial natriuretic peptide (ANP) and β-myosin heavy chain (β-MHC) can be quantified by RT-qPCR or Western blotting.[15]

-

Western Blot Analysis of PKA Substrate Phosphorylation

Objective: To detect the phosphorylation of specific PKA substrates in response to isoprenaline stimulation.

Methodology:

-

Cell Culture and Treatment: Culture appropriate cells (e.g., cardiomyocytes, HEK293 cells expressing the receptor of interest). Stimulate cells with a desired concentration of isoprenaline for a specific time course (e.g., 10 minutes). A non-stimulated control should be included.

-

Cell Lysis: Wash cells with ice-cold PBS and lyse them in a buffer containing phosphatase and protease inhibitors to preserve the phosphorylation state of proteins.

-

Protein Quantification: Determine the protein concentration of the lysates using a standard method (e.g., BCA assay).

-

SDS-PAGE and Transfer: Separate equal amounts of protein from each sample by SDS-polyacrylamide gel electrophoresis and transfer the proteins to a nitrocellulose or PVDF membrane.

-

Immunoblotting:

-

Block the membrane with a suitable blocking buffer (e.g., 5% BSA or non-fat milk in TBST) for 1 hour at room temperature.

-

Incubate the membrane with a primary antibody specific for the phosphorylated form of the target protein (e.g., anti-phospho-CREB Ser133, anti-phospho-phospholamban Ser16) overnight at 4°C.

-

Wash the membrane and incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

-

-

Detection: Detect the signal using an enhanced chemiluminescence (ECL) substrate and an imaging system.

-

Normalization: Strip the membrane and re-probe with an antibody against the total (phosphorylated and unphosphorylated) form of the target protein or a loading control (e.g., GAPDH, β-actin) to normalize for protein loading.[16]

Isolated Organ Bath for Smooth Muscle Relaxation

Objective: To measure the relaxant effect of isoprenaline on pre-contracted smooth muscle tissue.

Methodology:

-

Tissue Preparation: Isolate smooth muscle tissue (e.g., tracheal rings, aortic rings) and mount it in an organ bath containing a physiological salt solution (e.g., Krebs-Henseleit solution) maintained at 37°C and aerated with 95% O2/5% CO2.

-

Equilibration: Allow the tissue to equilibrate under a resting tension for a specified period.

-

Contraction: Induce a stable contraction using a contractile agent (e.g., phenylephrine (B352888) for vascular smooth muscle, carbachol (B1668302) for airway smooth muscle).

-

Isoprenaline Addition: Once a stable contraction is achieved, add isoprenaline cumulatively to the organ bath to generate a concentration-response curve.

-

Data Recording: Record the changes in muscle tension using an isometric force transducer connected to a data acquisition system.

-

Data Analysis: Express the relaxation as a percentage of the pre-contraction induced by the contractile agent. Calculate the IC50 value (the concentration of isoprenaline that causes 50% of the maximal relaxation).

Conclusion

Isoprenaline sulphate is a powerful tool for studying β-adrenergic signaling. Its well-characterized signaling pathway, from receptor binding to the activation of PKA and subsequent phosphorylation of downstream targets, provides a clear framework for investigating the physiological and pathophysiological roles of this system. The downstream effects, particularly in the cardiovascular and respiratory systems, are of significant interest in both basic research and drug development. The experimental protocols outlined in this guide provide robust methods for quantifying the cellular and physiological responses to isoprenaline, enabling researchers to further elucidate the intricate mechanisms of β-adrenergic signaling.

References

- 1. Isoprenaline - Wikipedia [en.wikipedia.org]

- 2. What is the mechanism of Isoprenaline Hydrochloride? [synapse.patsnap.com]

- 3. Isoproterenol - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 4. Increased PKA activity and its influence on isoprenaline-stimulated L-type Ca2+ channels in the heart from ovariectomized rats - PMC [pmc.ncbi.nlm.nih.gov]

- 5. ahajournals.org [ahajournals.org]

- 6. researchgate.net [researchgate.net]

- 7. Differential sensitivity to isoprenaline of troponin I and phospholamban phosphorylation in isolated rat hearts - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Essential role of troponin I in the positive inotropic response to isoprenaline in mouse hearts contracting auxotonically - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Isoprenaline and aminophylline relax bronchial smooth muscle by cAMP-induced stimulation of large-conductance Ca2+-activated K+ channels - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

- 11. geneglobe.qiagen.com [geneglobe.qiagen.com]

- 12. HuR regulates phospholamban expression in isoproterenol-induced cardiac remodelling - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. Synergistic actions of nitrovasodilators and isoprenaline on rat aortic smooth muscle - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. Inotropic and chronotropic effects of isoprenaline in rats exposed to 30 bar - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. A proteomic view of isoproterenol induced cardiac hypertrophy: Prohibitin identified as a potential biomarker in rats - PMC [pmc.ncbi.nlm.nih.gov]

- 16. benchchem.com [benchchem.com]

Isoprenaline Sulphate: A Deep Dive into Receptor Binding Affinity and Kinetics

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the binding affinity and kinetics of isoprenaline sulphate to its target beta-adrenergic receptors. Isoprenaline, a non-selective β-adrenergic agonist, is a crucial tool in both clinical practice and pharmacological research. Understanding its interaction with β1, β2, and β3 receptors at a molecular level is paramount for the development of more selective and effective therapeutics. This document synthesizes key quantitative data, details established experimental protocols for characterizing these interactions, and visualizes the associated signaling pathways and workflows.

Quantitative Analysis of Isoprenaline's Receptor Binding

Isoprenaline exhibits a high affinity for both β1 and β2-adrenergic receptors, with varying affinities reported for the β3 subtype.[1] The binding of isoprenaline to these G-protein coupled receptors initiates a cascade of intracellular events pivotal to its physiological effects. The following tables summarize the reported binding affinity (Kd/KA) and kinetic parameters (kon, koff) of isoprenaline across different receptor subtypes and biological systems.

Table 1: Binding Affinity of Isoprenaline for Beta-Adrenergic Receptors

| Receptor Subtype | Tissue/Cell Type | Species | Affinity Constant (Kd/KA) | Reference |

| β-Adrenergic | Isolated Fat Cells | Human | 0.9 - 1.0 µM (Kd) | [2] |

| β-Adrenergic | Isolated Fat Cells | Rat | 3 - 5 µM (Kd) | [2] |

| β1-Adrenergic | Ventricular Papillary Muscle | Rat (WKY) | 2 - 3 µM (KA) | |

| β1-Adrenergic | Left Atria | Rat (WKY & SHR) | 20 - 40 nM (KA) | |

| β1-Adrenergic | Right Atrium | Rat (SHR) | 10 - 40 nM (KA) | |

| β1-Adrenergic | CHW-1102 Cells | Mammalian | 61.7 ± 18.3 nM (KH) | [3] |

| β2-Adrenergic | Aorta | Rat (WKY) | 0.21 µM (KA) | [4] |

| β2-Adrenergic | CHW-1102 Cells | Mammalian | 11.8 ± 3.1 nM (KH) | [3] |

Table 2: Kinetic Parameters of Isoprenaline Binding to Beta-Adrenergic Receptors

| Receptor Subtype | Tissue/Cell Type | Species | Association Rate Constant (kon / k1) | Dissociation Rate Constant (koff / k2) | Reference |

| β-Adrenergic | Isolated Fat Cells | Rat | 2.01 x 10⁴ min⁻¹ M⁻¹ | 0.62 x 10⁻¹ min⁻¹ | [2] |

Note: Kd (dissociation constant) and KA (affinity constant) are inversely related. A lower Kd or a higher KA indicates a higher binding affinity. KH refers to the high-affinity state of the receptor.

Signaling Pathways of Isoprenaline

Upon binding to β-adrenergic receptors, isoprenaline triggers a well-defined signaling cascade. This pathway is initiated by the activation of a stimulatory G-protein (Gs), which in turn activates adenylyl cyclase. This enzyme catalyzes the conversion of ATP to cyclic AMP (cAMP), a secondary messenger that activates Protein Kinase A (PKA). PKA then phosphorylates various downstream targets, leading to the ultimate physiological response, such as increased heart rate and muscle relaxation.[5]

Experimental Protocols

The characterization of isoprenaline's binding affinity and kinetics relies on precise and robust experimental methodologies. The two most common techniques employed are radioligand binding assays and surface plasmon resonance (SPR).

Radioligand Binding Assay

This technique directly measures the binding of a radiolabeled ligand (e.g., [³H]isoprenaline or a radiolabeled antagonist) to the receptor of interest.

Experimental Workflow:

Detailed Methodology:

-

Membrane Preparation:

-

Homogenize cells or tissues expressing the target beta-adrenergic receptor in a cold lysis buffer (e.g., 50 mM Tris-HCl, 5 mM MgCl₂, 1 mM EDTA, pH 7.4) containing protease inhibitors.[6]

-

Centrifuge the homogenate at low speed to remove nuclei and cellular debris.

-

Centrifuge the resulting supernatant at high speed (e.g., 40,000 x g) to pellet the cell membranes.

-

Wash the membrane pellet with fresh buffer and resuspend it in the assay buffer.

-

Determine the protein concentration of the membrane preparation using a suitable method (e.g., Bradford or BCA assay).

-

-

Saturation Binding Assay (to determine Kd and Bmax of a radioligand):

-

Set up a series of reaction tubes containing a fixed amount of membrane preparation.

-

Add increasing concentrations of the radiolabeled ligand (e.g., [³H]dihydroalprenolol).

-

For each concentration, prepare a parallel set of tubes containing an excess of a non-labeled competing ligand (e.g., propranolol) to determine non-specific binding.

-

Incubate the tubes at a specific temperature (e.g., 25°C) for a sufficient time to reach equilibrium.

-

-

Competition Binding Assay (to determine the Ki of Isoprenaline):

-

Set up reaction tubes containing the membrane preparation and a fixed concentration of the radiolabeled antagonist (typically at its Kd value).

-

Add increasing concentrations of unlabeled isoprenaline sulphate.

-

Include control tubes for total binding (no competing ligand) and non-specific binding (excess of a potent unlabeled antagonist).

-

Incubate the tubes to allow for competitive binding to reach equilibrium.

-

-

Separation and Detection:

-

Rapidly terminate the binding reaction by filtering the contents of each tube through a glass fiber filter (e.g., Whatman GF/C) using a vacuum manifold. This separates the receptor-bound radioligand from the free radioligand.

-

Wash the filters quickly with ice-cold wash buffer to remove any non-specifically bound radioligand.

-

Place the filters in scintillation vials, add scintillation cocktail, and quantify the radioactivity using a liquid scintillation counter.

-

-

Data Analysis:

-

Subtract the non-specific binding from the total binding to obtain specific binding at each ligand concentration.

-

For saturation assays, plot specific binding against the radioligand concentration and fit the data to a one-site binding hyperbola to determine the Kd and Bmax (maximum number of binding sites).

-

For competition assays, plot the percentage of specific binding against the log concentration of isoprenaline and fit the data to a sigmoidal dose-response curve to determine the IC50 (the concentration of isoprenaline that inhibits 50% of the specific binding).

-

Calculate the inhibitory constant (Ki) from the IC50 value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

-

Surface Plasmon Resonance (SPR)

SPR is a label-free technique that allows for the real-time monitoring of binding events between a ligand and an analyte.

Experimental Workflow:

Detailed Methodology:

-

Ligand Immobilization:

-

Select a suitable sensor chip (e.g., CM5) and activate the surface, typically using a mixture of N-hydroxysuccinimide (NHS) and 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (B157966) (EDC).[7]

-

Immobilize the purified beta-adrenergic receptor onto the activated sensor surface via amine coupling. The receptor should be in a suitable buffer at an optimal pH for coupling.

-

Deactivate any remaining active esters on the surface using ethanolamine.

-

A reference flow cell should be prepared in the same way but without the immobilized receptor to subtract non-specific binding and bulk refractive index changes.

-

-

Analyte Injection and Binding Analysis:

-

Prepare a series of dilutions of isoprenaline sulphate in a suitable running buffer (e.g., HBS-EP).

-

Inject the different concentrations of isoprenaline over the sensor and reference flow cells at a constant flow rate.

-

The binding of isoprenaline to the immobilized receptor will cause a change in the refractive index at the sensor surface, which is measured in real-time and recorded as a sensorgram (response units vs. time).

-

The association phase is monitored during the injection of isoprenaline.

-

The dissociation phase is monitored as the running buffer flows over the chip after the isoprenaline injection has stopped.

-

-

Regeneration:

-

After each binding cycle, the sensor surface needs to be regenerated to remove the bound isoprenaline without denaturing the immobilized receptor.

-

This is typically achieved by injecting a pulse of a low pH buffer (e.g., glycine-HCl) or a high salt solution. The optimal regeneration solution must be determined empirically.

-

-

Data Analysis:

-

Subtract the reference flow cell data from the active flow cell data to obtain the specific binding sensorgram.

-

Fit the association and dissociation curves of the sensorgrams from different isoprenaline concentrations to a suitable kinetic model (e.g., 1:1 Langmuir binding model) using the SPR instrument's software.

-

This analysis will yield the association rate constant (kon), the dissociation rate constant (koff), and the equilibrium dissociation constant (Kd = koff/kon).

-

Conclusion

This guide provides a foundational understanding of the binding affinity and kinetics of isoprenaline sulphate with beta-adrenergic receptors. The quantitative data presented, along with the detailed experimental protocols, offer a valuable resource for researchers in pharmacology and drug development. The visualization of the signaling pathway and experimental workflows aims to facilitate a clearer comprehension of the underlying molecular mechanisms and the methodologies used to investigate them. Further research focusing on direct comparative studies of isoprenaline's binding to all three beta-adrenergic receptor subtypes within the same experimental system would provide a more complete and nuanced understanding of its pharmacological profile.

References

- 1. Isoprenaline - Wikipedia [en.wikipedia.org]

- 2. Characterization of beta-adrenergic receptors by (3H) isoproterenol in adipocytes of humans and rats - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Beta 1- and beta 2-adrenergic receptors display subtype-selective coupling to Gs - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. electronicsandbooks.com [electronicsandbooks.com]

- 5. Isoproterenol - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 6. giffordbioscience.com [giffordbioscience.com]

- 7. dhvi.duke.edu [dhvi.duke.edu]

The Pharmacodynamics of Isoprenaline Sulphate in Cardiac Tissue: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Isoprenaline sulphate, also known as isoproterenol, is a potent, non-selective β-adrenergic agonist that serves as a critical pharmacological tool and therapeutic agent for various cardiovascular conditions.[1][2][3] Its profound effects on cardiac tissue are mediated through the stimulation of both β1 and β2-adrenergic receptors, leading to significant alterations in cardiac function.[2][3][4] This guide provides an in-depth examination of the pharmacodynamics of isoprenaline in the heart, detailing its mechanism of action, key physiological effects, quantitative parameters, and the experimental protocols used for its characterization.

Mechanism of Action

Isoprenaline exerts its cardiac effects by binding to β1 and β2-adrenergic receptors, which are G-protein-coupled receptors (GPCRs) predominantly located on the surface of cardiomyocytes.[1][2] The activation of these receptors, particularly the β1 subtype which is concentrated in the heart, initiates a well-defined intracellular signaling cascade.[2][5]

Signaling Cascade:

-

Receptor Binding & G-Protein Activation: Isoprenaline binding induces a conformational change in the β-adrenergic receptor, activating the associated stimulatory G-protein (Gs).[2] This causes the Gαs subunit to release GDP and bind GTP.[5]

-

Adenylyl Cyclase Activation: The activated Gαs subunit dissociates and stimulates the enzyme adenylyl cyclase.[2][5]

-

cAMP Production: Adenylyl cyclase catalyzes the conversion of ATP to cyclic adenosine (B11128) monophosphate (cAMP), a crucial second messenger.[2][5]

-

Protein Kinase A (PKA) Activation: The accumulation of intracellular cAMP leads to the activation of Protein Kinase A (PKA).[2][5]

-

Phosphorylation of Target Proteins: Activated PKA phosphorylates several key intracellular proteins that regulate cardiac function.[5] This includes:

-

L-type Calcium Channels: Phosphorylation increases the influx of calcium (Ca2+) into the cell during an action potential, enhancing contractility.[5]

-

Ryanodine Receptors: PKA phosphorylation increases the release of Ca2+ from the sarcoplasmic reticulum (SR), further contributing to the force of contraction.[5]

-

Phospholamban: When phosphorylated, its inhibitory effect on the SR Ca2+-ATPase (SERCA) is relieved, leading to faster Ca2+ reuptake into the SR. This accelerates relaxation.

-

Troponin I: Phosphorylation decreases the sensitivity of myofilaments to Ca2+, which also contributes to a faster rate of relaxation.

-

Key Pharmacodynamic Effects on Cardiac Tissue

The activation of the β-adrenergic pathway by isoprenaline results in several pronounced effects on the electrical and mechanical properties of the heart.

-

Positive Inotropy (Increased Contractility): By enhancing Ca2+ influx and release, isoprenaline significantly increases the force of myocardial contraction.[1][3][5]

-

Positive Chronotropy (Increased Heart Rate): In pacemaker cells of the sinoatrial (SA) node, isoprenaline increases the slope of phase 4 depolarization, causing the cells to reach the firing threshold more rapidly and thus increasing the heart rate.[1][5]

-

Positive Dromotropy (Increased Conduction Velocity): Isoprenaline accelerates electrical conduction through the atrioventricular (AV) node.[1][5]

-

Positive Lusitropy (Increased Relaxation Rate): The enhanced reuptake of Ca2+ into the sarcoplasmic reticulum leads to a faster rate of myocardial relaxation, which is crucial for cardiac filling, especially at high heart rates.[5]

These combined actions lead to a significant increase in cardiac output.[1] However, this also increases myocardial oxygen demand, which can be detrimental in conditions like recent myocardial infarction.

Effects on Cardiac Electrophysiology and Ion Channels

Isoprenaline modifies the cardiac action potential (AP). Its effects can vary depending on the specific cardiac cell type (e.g., epicardial, endocardial).[6]

-

L-type Ca2+ Current (ICa): Isoprenaline robustly increases ICa, which contributes to an elevation of the AP plateau.[6][7]

-

Delayed Rectifier Potassium Currents (IKs and IKr): Isoprenaline is known to enhance the slow delayed rectifier K+ current (IKs), which can contribute to a shortening of the action potential duration (APD).[6] The effect on the rapid component (IKr) is less pronounced.[6]

-

Other Currents: Studies have also shown that isoprenaline can activate a sodium-dependent inward current and a chloride current (ICl) in ventricular myocytes.[7][8]

The net effect on APD can be complex; in some preparations, isoprenaline shortens the APD, while in others, it can cause prolongation.[6][9] These changes in ion channel function are fundamental to both the therapeutic and pro-arrhythmic potential of the drug.[8]

Quantitative Pharmacodynamic Parameters

The potency and efficacy of isoprenaline can be quantified through various parameters, which may vary based on species, tissue preparation, and experimental conditions.

| Parameter | Species / Tissue | Value | Effect Measured |

| EC50 | Rat (Trabeculae) | ~30 nM | Increase in Isometric Force |

| EC50 | Guinea Pig (Papillary Muscle) | ~25 nM | Inotropic Effect |

| EC50 | Human (Atrial Trabeculae) | ~10-100 nM | Increase in Contractile Force |

| Dose | Rat (in vivo) | 85 mg/kg (s.c.) | Induction of Myocardial Injury |

| Dose | Mouse (in vivo, acute) | 1-2 mg/kg (i.p.) | Increase in Heart Rate & Ejection Fraction |

| Infusion Rate | Human (clinical) | 0.5 - 2 mcg/min | Starting dose for Bradycardia |

Note: EC50 values are approximate and can vary significantly between studies. Doses for inducing myocardial injury are experimental and not for therapeutic use.[10][11][12]

Experimental Protocols

Characterizing the pharmacodynamics of isoprenaline requires specific and controlled experimental setups.

Isolated Langendorff-Perfused Heart

This ex vivo model allows for the study of the whole heart's response to drugs in the absence of systemic neural and hormonal influences.

Methodology:

-

Animal Euthanasia and Heart Extraction: A rodent (e.g., rat, guinea pig) is anesthetized and heparinized. The heart is rapidly excised and placed in ice-cold Krebs-Henseleit buffer.

-

Cannulation: The aorta is cannulated on the Langendorff apparatus.

-

Retrograde Perfusion: The heart is perfused retrogradely (through the aorta) with oxygenated (95% O2, 5% CO2) Krebs-Henseleit buffer maintained at 37°C. This forces the aortic valve to close and allows the perfusate to enter the coronary arteries, nourishing the heart.

-

Parameter Measurement:

-

A fluid-filled balloon is inserted into the left ventricle to measure isovolumetric pressure (LVP), contractility (dP/dt_max), and relaxation (dP/dt_min).

-

ECG electrodes are placed on the heart to monitor heart rate and detect arrhythmias.

-

-

Drug Administration: After a stabilization period, isoprenaline is added to the perfusate at increasing concentrations to generate a dose-response curve.

Patch-Clamp Electrophysiology

This technique is used to study the effect of isoprenaline on individual ion channels in isolated single cardiomyocytes.

Methodology:

-

Cardiomyocyte Isolation: Single ventricular myocytes are enzymatically isolated from a heart (e.g., guinea pig, canine).

-

Pipette Formation: A glass micropipette with a very fine tip (sub-micron diameter) is filled with an appropriate electrolyte solution and positioned over a single myocyte.

-

Gigaohm Seal: Gentle suction is applied to form a high-resistance (gigaohm) seal between the pipette tip and the cell membrane.

-

Configuration: The whole-cell configuration is typically achieved by rupturing the patch of membrane under the pipette tip, allowing electrical access to the entire cell.

-

Voltage Clamp: The cell's membrane potential is clamped at a set voltage, and the current required to maintain this voltage is measured. This current is equal and opposite to the net current flowing through the cell's ion channels.

-

Drug Application: Isoprenaline is applied to the cell via the superfusate. Specific voltage-clamp protocols are used to elicit and isolate the currents of interest (e.g., ICa, IKs) before and after drug application to quantify the effect.

Conclusion

Isoprenaline sulphate is a powerful β-adrenergic agonist with multifaceted effects on cardiac tissue, driven by the cAMP-PKA signaling pathway. Its ability to potently increase heart rate, contractility, and conduction velocity makes it an invaluable agent in specific clinical contexts and a cornerstone tool for cardiovascular research.[1][5] Understanding its detailed pharmacodynamics, from receptor binding to integrated physiological response, is essential for its safe therapeutic use and for the development of novel cardiac drugs. The experimental models described herein, such as the Langendorff-perfused heart and patch-clamp electrophysiology, remain fundamental for elucidating the intricate actions of isoprenaline and other cardiovascular agents.

References

- 1. What is the mechanism of Isoprenaline Hydrochloride? [synapse.patsnap.com]

- 2. What is the mechanism of Isoprenaline Sulfate? [synapse.patsnap.com]

- 3. Isoprenaline - WikiAnesthesia [wikianesthesia.org]

- 4. Isoprenaline - Wikipedia [en.wikipedia.org]

- 5. Isoproterenol - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 6. Role of action potential configuration and the contribution of Ca2+ and K+ currents to isoprenaline-induced changes in canine ventricular cells - PMC [pmc.ncbi.nlm.nih.gov]

- 7. The action of isoprenaline on the electrophysiological properties of hypertrophied left ventricular myocytes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. An isoprenaline activated sodium-dependent inward current in ventricular myocytes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Glucose Counteracts Isoprenaline Effects on Ion Channel Functions in Human-Induced Pluripotent Stem Cell-Derived Cardiomyocytes | MDPI [mdpi.com]

- 10. researchgate.net [researchgate.net]

- 11. pharmascholars.com [pharmascholars.com]

- 12. ijrrpas.com [ijrrpas.com]

An In-depth Technical Guide to Isoprenaline Sulphate's Effects on Smooth Muscle Relaxation

For Researchers, Scientists, and Drug Development Professionals

Abstract

Isoprenaline, also known as isoproterenol, is a potent synthetic sympathomimetic amine that acts as a non-selective β-adrenergic receptor agonist.[1] Its profound effects on smooth muscle relaxation have been extensively studied and utilized in various therapeutic applications, particularly in conditions characterized by smooth muscle hyperreactivity, such as asthma and certain cardiovascular disorders. This technical guide provides a comprehensive overview of the molecular mechanisms underlying isoprenaline-induced smooth muscle relaxation, detailed experimental protocols for its investigation, and a summary of its quantitative effects across different smooth muscle tissues.

Core Mechanism of Action: The β-Adrenergic Signaling Cascade

Isoprenaline sulphate exerts its relaxant effects on smooth muscle primarily through the activation of β2-adrenergic receptors, which are G-protein coupled receptors (GPCRs).[1] While it also agonizes β1-receptors, its smooth muscle relaxant properties are predominantly mediated by the β2 subtype.[1] The binding of isoprenaline to β2-adrenergic receptors initiates a well-defined intracellular signaling cascade, leading to a decrease in intracellular calcium concentration and a reduction in the sensitivity of the contractile apparatus to calcium, ultimately resulting in muscle relaxation.

The key steps in this signaling pathway are as follows:

-

Receptor Binding and G-Protein Activation: Isoprenaline binds to the extracellular domain of the β2-adrenergic receptor, inducing a conformational change that activates the associated heterotrimeric Gs protein. This activation involves the exchange of guanosine (B1672433) diphosphate (B83284) (GDP) for guanosine triphosphate (GTP) on the α-subunit of the Gs protein (Gαs).

-

Adenylyl Cyclase Activation and cAMP Production: The activated Gαs-GTP complex dissociates from the βγ-subunits and binds to and activates adenylyl cyclase, a membrane-bound enzyme. Adenylyl cyclase then catalyzes the conversion of adenosine (B11128) triphosphate (ATP) to cyclic adenosine monophosphate (cAMP).[2]

-

Protein Kinase A (PKA) Activation: The accumulation of intracellular cAMP leads to the activation of Protein Kinase A (PKA), also known as cAMP-dependent protein kinase. Each PKA holoenzyme consists of two regulatory and two catalytic subunits. The binding of four cAMP molecules to the regulatory subunits causes their dissociation from the catalytic subunits, thereby activating them.

-

Phosphorylation of Downstream Targets: The activated PKA catalytic subunits phosphorylate various intracellular proteins that regulate smooth muscle tone. The primary targets include:

-

Myosin Light Chain Kinase (MLCK): PKA phosphorylates and inactivates MLCK.[1] MLCK is the enzyme responsible for phosphorylating the regulatory light chain of myosin, a critical step for the interaction of actin and myosin and subsequent muscle contraction. Inactivation of MLCK leads to a decrease in phosphorylated myosin light chains, resulting in smooth muscle relaxation.

-

Phospholamban: In some smooth muscle types, PKA can phosphorylate phospholamban, a protein that regulates the sarcoplasmic reticulum Ca2+-ATPase (SERCA) pump. Phosphorylation of phospholamban relieves its inhibitory effect on SERCA, leading to increased sequestration of Ca2+ into the sarcoplasmic reticulum and a decrease in cytosolic Ca2+ levels.

-

Ion Channels: PKA can phosphorylate various ion channels, including large-conductance Ca2+-activated K+ (BKCa) channels.[3] Activation of these channels leads to potassium efflux, hyperpolarization of the cell membrane, and subsequent closure of voltage-gated Ca2+ channels, further reducing Ca2+ influx.

-

The culmination of these events is a significant reduction in the intracellular free calcium concentration and a desensitization of the contractile machinery, leading to potent smooth muscle relaxation.

Quantitative Data on Isoprenaline-Induced Smooth Muscle Relaxation

The potency and efficacy of isoprenaline can vary depending on the smooth muscle tissue, species, and experimental conditions. The following tables summarize key quantitative parameters from various studies.

Table 1: Potency (pD2 / pEC50) of Isoprenaline in Different Smooth Muscle Preparations

| Tissue | Species | Pre-contraction Agent | pD2 / pEC50 (-log M) | Reference(s) |

| Trachea | Guinea Pig | Histamine (B1213489) | 8.08 ± 0.02 | [4] |

| Trachea (epithelium-denuded) | Guinea Pig | Carbachol | Not significantly altered | [5] |

| Aorta | Rat | Phenylephrine (B352888) | 7.46 ± 0.15 | [6][7] |

| Ileum | Guinea Pig | Histamine | ~8.19 | [4] |

| Uterus | Rat | Spontaneous | EC50: 3.21 nM (pEC50: 8.49) | [8] |

| Colon (longitudinal muscle) | Guinea Pig | Histamine | 8.08 ± 0.02 | [9] |

Table 2: Maximal Relaxation (Emax) Induced by Isoprenaline

| Tissue | Species | Pre-contraction Agent | Emax (%) | Reference(s) |

| Aorta | Rat | Phenylephrine | 85.9 ± 3.4 | [6][7] |

| Aorta (endothelium-denuded) | Rat | Phenylephrine | 66.5 ± 6.3 | [6] |

| Trachea | Guinea Pig | Carbachol | Significantly lower in stripped vs. intact | [5] |

| Colon (longitudinal muscle) | Guinea Pig | Histamine | 95.9 ± 1.9 | [9] |

Detailed Experimental Protocols

The following sections provide detailed methodologies for key experiments used to characterize the effects of isoprenaline on smooth muscle relaxation.

Isometric Tension Recording in Isolated Organ Baths

This is the most common method for studying the contractile and relaxant properties of smooth muscle tissues in vitro.

3.1.1. Tissue Preparation

-

Humanely euthanize the experimental animal (e.g., guinea pig, rat) according to approved institutional guidelines.

-

Rapidly dissect the desired smooth muscle tissue (e.g., trachea, aorta, ileum).

-

Place the tissue in cold, oxygenated physiological salt solution (PSS), such as Krebs-Henseleit solution.

-

Under a dissecting microscope, carefully clean the tissue of adherent connective and fatty tissues.

-

Prepare tissue strips or rings of appropriate dimensions (e.g., 2-3 mm wide rings for aorta, longitudinal strips for ileum).

-

For studies investigating the role of the endothelium or epithelium, a denuded preparation can be created by gently rubbing the luminal surface with a small wire or wooden stick.[5]

3.1.2. Organ Bath Setup and Protocol

-

Mount the tissue preparations in organ baths containing PSS maintained at 37°C and continuously bubbled with a gas mixture of 95% O2 and 5% CO2.[10][11]

-

Connect one end of the tissue to a stationary hook and the other to an isometric force transducer.

-

Apply an optimal resting tension to the tissue (e.g., 1-2 grams) and allow it to equilibrate for a period of 60-90 minutes, with periodic washing with fresh PSS every 15-20 minutes.[12][13]

-

After equilibration, induce a stable contraction using a pre-determined concentration of a contractile agonist (e.g., phenylephrine for vascular muscle, histamine or methacholine (B1211447) for airway or gut muscle).[6][14]

-

Once a stable plateau of contraction is achieved, cumulatively add increasing concentrations of isoprenaline sulphate to the organ bath.

-

Record the relaxant responses until a maximal effect is observed or the highest concentration of isoprenaline is reached.

-

Data are typically expressed as the percentage of relaxation relative to the pre-contracted tension.

Measurement of Intracellular Calcium ([Ca2+]i) using Fura-2 AM

This technique allows for the real-time measurement of changes in intracellular calcium concentration in response to isoprenaline.

3.2.1. Cell Preparation and Dye Loading

-

Isolate smooth muscle cells from the tissue of interest using enzymatic digestion (e.g., collagenase, elastase).

-

Plate the isolated cells on glass coverslips and culture them in an appropriate medium until they adhere.

-

Load the cells with the ratiometric calcium indicator Fura-2 acetoxymethyl (AM) ester (typically 2-5 µM) in a physiological buffer for 30-60 minutes at room temperature or 37°C.[15][16]

-

Wash the cells with fresh buffer to remove extracellular Fura-2 AM and allow for de-esterification of the dye within the cells for approximately 30 minutes.[16]

3.2.2. Calcium Imaging

-

Mount the coverslip with the Fura-2-loaded cells in a perfusion chamber on the stage of an inverted fluorescence microscope equipped with a ratiometric imaging system.

-

Excite the cells alternately with light at 340 nm and 380 nm, and collect the emitted fluorescence at 510 nm.[17][18]

-

Establish a baseline fluorescence ratio (F340/F380).

-

Perfuse the cells with a solution containing a contractile agonist to induce an increase in [Ca2+]i.

-

Once a stable elevated [Ca2+]i is achieved, perfuse with a solution containing isoprenaline and record the change in the F340/F380 ratio, which corresponds to a decrease in [Ca2+]i.

-

The ratio data can be converted to absolute calcium concentrations using a calibration procedure with ionomycin (B1663694) and EGTA.[16]

Measurement of Intracellular cAMP Levels

Enzyme-linked immunosorbent assays (ELISAs) are commonly used to quantify changes in intracellular cAMP levels.

3.3.1. Sample Preparation

-

Culture smooth muscle cells to near confluence or use freshly prepared tissue segments.

-

Pre-incubate the cells or tissues with a phosphodiesterase (PDE) inhibitor (e.g., IBMX) to prevent the degradation of cAMP.

-

Stimulate the cells or tissues with isoprenaline for a defined period (e.g., 10 minutes).[19]

-

Terminate the stimulation and lyse the cells, typically with 0.1 M HCl, to release the intracellular cAMP.[20]

-

Centrifuge the lysate to pellet cellular debris.

3.3.2. cAMP ELISA Protocol

-

Use a commercially available competitive cAMP ELISA kit.[2][21]

-

Prepare cAMP standards of known concentrations.

-

If using the acetylated format for higher sensitivity, acetylate the standards and samples.[21]

-

Pipette the standards and samples into the wells of a microplate pre-coated with an antibody against rabbit IgG.

-

Add a fixed amount of cAMP conjugated to an enzyme (e.g., alkaline phosphatase) and a rabbit polyclonal antibody to cAMP to each well.

-

During incubation, the cAMP from the sample and the enzyme-conjugated cAMP compete for binding to the primary antibody.

-

Wash the plate to remove unbound reagents.

-

Add a substrate for the enzyme (e.g., p-nitrophenyl phosphate (B84403) for alkaline phosphatase), which will be converted to a colored product.

-

Measure the absorbance of the colored product using a microplate reader. The intensity of the color is inversely proportional to the concentration of cAMP in the sample.

-

Calculate the cAMP concentration in the samples by comparing their absorbance to the standard curve.

Conclusion

Isoprenaline sulphate is a powerful tool for inducing smooth muscle relaxation, acting through the well-characterized β2-adrenergic receptor-cAMP-PKA signaling pathway. Its effects can be reliably quantified using standard pharmacological techniques such as isometric tension recording, while the underlying cellular mechanisms can be elucidated through the measurement of intracellular second messengers like calcium and cAMP. The data and protocols presented in this guide provide a solid foundation for researchers and drug development professionals working to understand and modulate smooth muscle function.

References

- 1. Isoprenaline - WikiAnesthesia [wikianesthesia.org]

- 2. benchchem.com [benchchem.com]

- 3. Isoprenaline and aminophylline relax bronchial smooth muscle by cAMP-induced stimulation of large-conductance Ca2+-activated K+ channels - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. Influence of the epithelium on responsiveness of guinea-pig isolated trachea to contractile and relaxant agonists - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Beta 3-adrenoceptor stimulation induces vasorelaxation mediated essentially by endothelium-derived nitric oxide in rat thoracic aorta - PMC [pmc.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. Influence of albumin on isoprenaline and propranolol effects on isolated rat uterus - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Pharmacological identification of β-adrenoceptor subtypes mediating isoprenaline-induced relaxation of guinea pig colonic longitudinal smooth muscle - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Organ Bath [bio-protocol.org]

- 11. Laboratory practical to study the differential innervation pathways of urinary tract smooth muscle - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Measurement of Smooth Muscle Function in the Isolated Tissue Bath-applications to Pharmacology Research - PMC [pmc.ncbi.nlm.nih.gov]

- 13. journals.physiology.org [journals.physiology.org]

- 14. The effect of isoenzyme-selective PDE inhibitors on methacholine-induced contraction of guinea-pig and rat ileum - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. mdpi.com [mdpi.com]

- 16. moodle2.units.it [moodle2.units.it]

- 17. Fura-2 AM calcium imaging protocol | Abcam [abcam.com]

- 18. Understanding Fura 2-AM: A Powerful Tool for Calcium Imaging - Amerigo Scientific [amerigoscientific.com]

- 19. Effects of isoprenaline on the time course of the cyclic AMP level in rat uterus - PubMed [pubmed.ncbi.nlm.nih.gov]

- 20. sigmaaldrich.com [sigmaaldrich.com]

- 21. s3.amazonaws.com [s3.amazonaws.com]

An In-depth Technical Guide to the In Vivo and In Vitro Effects of Isoprenaline Sulphate

Audience: Researchers, scientists, and drug development professionals.

Abstract

Isoprenaline sulphate, a potent, non-selective β-adrenergic receptor agonist, serves as a critical tool in both clinical practice and fundamental research.[1][2] Its profound effects on the cardiovascular, respiratory, and metabolic systems are well-documented. However, the manifestation of these effects differs significantly between controlled in vitro environments and complex in vivo systems. This technical guide provides a comprehensive comparison of the actions of isoprenaline sulphate in these two contexts. We will dissect its core mechanism of action, present quantitative data from both arenas, detail common experimental protocols, and visualize key pathways and workflows to offer a clear, comparative analysis for researchers and drug development professionals.

Core Mechanism of Action: The β-Adrenergic Signaling Cascade

Isoprenaline sulphate, also known as isoproterenol (B85558), exerts its effects by binding to and activating both β-1 and β-2 adrenergic receptors, which are G-protein coupled receptors (GPCRs).[1][3][4] It has a very low affinity for α-adrenergic receptors.[4] The activation of β-receptors initiates a conserved intracellular signaling cascade.

-

Receptor Binding: Isoprenaline binds to β-1 (predominantly in cardiac tissue) and β-2 (predominantly in smooth muscle) receptors.[1]

-

G-Protein Activation: This binding triggers a conformational change in the receptor, activating the associated stimulatory G-protein (Gs).[1]

-

Adenylyl Cyclase Stimulation: The activated alpha subunit of Gs stimulates the enzyme adenylyl cyclase.

-

cAMP Production: Adenylyl cyclase catalyzes the conversion of ATP into cyclic adenosine (B11128) monophosphate (cAMP), a crucial second messenger.[1]

-

Protein Kinase A (PKA) Activation: Elevated intracellular cAMP levels activate Protein Kinase A (PKA).[1]

-

Downstream Phosphorylation: PKA then phosphorylates various intracellular proteins and ion channels, leading to the final physiological response, which varies by cell type.[1]

In Vitro Effects: Direct Cellular and Tissue Responses

In vitro studies isolate specific tissues or cells, allowing for the examination of isoprenaline's direct effects without the influence of systemic feedback mechanisms.

Key In Vitro Observations:

-

Cardiac Tissue: In isolated cardiomyocytes, papillary muscles, or heart slices, isoprenaline demonstrates powerful positive inotropic (increased contractility) and chronotropic (increased heart rate) effects.[5][6] This is a direct consequence of PKA-mediated phosphorylation of calcium channels, leading to enhanced calcium influx.[1][3]

-

Smooth Muscle Relaxation: Isoprenaline is a potent relaxant of various smooth muscles. In isolated bronchial, uterine, and vascular (e.g., aortic rings) preparations, it effectively reverses pre-contracted states.[1][7][8] This is primarily a β-2 receptor-mediated effect, where PKA inhibits myosin light chain kinase (MLCK), preventing the phosphorylation of myosin necessary for contraction.[1]

-

Cellular Metabolism: In isolated cell cultures, such as hepatocytes, isoprenaline can stimulate glycogenolysis via β-2 receptor activation.[3]

Data Presentation: Quantitative In Vitro Data

| Parameter | Tissue/Cell Type | Species | Value/Effect | Reference |

| Receptor Binding | ||||

| β1-Adrenoceptor Affinity (Ki) | Rat Salivary Gland | Rat | ~20 nM (for propranolol (B1214883) competition) | [9] |

| β2-Adrenoceptor Affinity (Ki) | Rat Reticulocytes | Rat | ~20 nM (for propranolol competition) | [9] |

| Functional Potency (EC50/pD2) | ||||

| Relaxation (pEC50) | Rat Thoracic Aorta | Rat | ~7.5-8.0 | [10] |

| Relaxation (pEC50) | Rat Urinary Bladder | Rat | ~7.0-7.5 | [11] |

| Concentration Effects | ||||

| Increased BK(Ca) Current | Rat Bronchial Myocytes | Rat | 1 µM Isoprenaline | [7] |

| Oxidative Stress | Human/Rat Heart Slices | Human, Rat | 10-100 µM Isoprenaline | [12] |

| cAMP Accumulation | CHO cells (human β1-receptor) | Human | Partial agonist (37% of max) | [13] |

Experimental Protocols: Key In Vitro Methodologies

Protocol 2.1: Isolated Organ Bath for Smooth Muscle Reactivity

-

Tissue Preparation: A specific tissue, such as a rat thoracic aorta or tracheal ring, is carefully dissected and placed in a bath containing a physiological salt solution (e.g., Krebs-Henseleit buffer) maintained at 37°C and aerated with 95% O2 / 5% CO2.

-

Mounting: The tissue is mounted between two hooks, one fixed and the other connected to an isometric force transducer to record changes in tension.

-

Equilibration: The tissue is allowed to equilibrate under a resting tension for a set period (e.g., 60-90 minutes).

-

Pre-contraction: A contractile agent (e.g., phenylephrine (B352888) for aorta, methacholine (B1211447) for trachea) is added to induce a stable, submaximal contraction.

-

Concentration-Response Curve: Isoprenaline is added to the bath in a cumulative manner, with increasing concentrations applied after the response to the previous concentration has plateaued.

-

Data Analysis: The relaxation at each concentration is expressed as a percentage of the pre-contracted tension. This data is used to plot a concentration-response curve and calculate the pEC50 and Emax (maximal effect).[10][11]

Protocol 2.2: Radioligand Binding Assay

-

Membrane Preparation: Cells or tissues expressing the target β-receptors are homogenized and centrifuged to isolate a membrane fraction.

-

Incubation: The membranes are incubated with a constant concentration of a radiolabeled antagonist (e.g., ³H-CGP 12177) and varying concentrations of unlabeled isoprenaline.

-

Separation: The reaction is terminated, and bound radioligand is separated from unbound ligand, typically by rapid filtration.

-

Quantification: The amount of radioactivity on the filters is measured using a scintillation counter.

-

Data Analysis: The data is used to generate a competition curve, from which the inhibition constant (Ki) for isoprenaline can be calculated, reflecting its binding affinity.[9][13]

In Vivo Effects: Integrated Systemic Responses

In vivo studies reveal the net effect of isoprenaline on a whole organism, which includes not only its direct actions but also the complex interplay of homeostatic and compensatory physiological reflexes.

Key In Vivo Observations:

-

Cardiovascular System: Intravenous administration of isoprenaline produces a powerful increase in heart rate and cardiac output (β-1 effect).[1][14] Concurrently, its potent β-2 mediated vasodilation in skeletal muscle and other vascular beds causes a significant drop in peripheral vascular resistance and diastolic blood pressure.[1][4] The mean arterial pressure typically falls.[4] This hypotension can trigger the baroreceptor reflex, leading to a further reflex-mediated increase in heart rate.

-

Respiratory System: Inhaled or systemically administered isoprenaline acts as an effective bronchodilator, alleviating bronchospasm.[1][15]

-

Metabolic Effects: Isoprenaline infusions in humans lead to dose-dependent increases in plasma insulin (B600854) and glycerol (B35011) levels.[16] It can also cause hyperglycemia through β-2 mediated hepatic glycogenolysis and glucagon (B607659) release.[3]

-

Pathophysiological Modeling: High, repeated doses of isoprenaline (e.g., 85-150 mg/kg in rats) are widely used to induce experimental myocardial infarction and cardiac hypertrophy.[17][18] This model mimics many features of clinical myocardial injury, including necrosis and inflammation.[18]